molecular formula C25H31N3O5S B15100188 4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15100188
M. Wt: 485.6 g/mol
InChI Key: IYRVHWHPMGYMQG-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound X) is a heterocyclic organic molecule with the molecular formula C₂₅H₃₁N₃O₅S and a monoisotopic mass of 485.1984 Da . Its structure comprises:

  • A 2,5-dihydro-1H-pyrrol-2-one core substituted with a 3-hydroxyl group and a 3-(morpholin-4-yl)propyl chain at the 1-position.
  • A 2,4-dimethyl-1,3-thiazole-5-carbonyl moiety at the 4-position.
  • A 3-ethoxyphenyl group at the 5-position .

Properties

Molecular Formula

C25H31N3O5S

Molecular Weight

485.6 g/mol

IUPAC Name

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(3-ethoxyphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H31N3O5S/c1-4-33-19-8-5-7-18(15-19)21-20(22(29)24-16(2)26-17(3)34-24)23(30)25(31)28(21)10-6-9-27-11-13-32-14-12-27/h5,7-8,15,21,30H,4,6,9-14H2,1-3H3

InChI Key

IYRVHWHPMGYMQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=C(N=C(S4)C)C

Origin of Product

United States

Biological Activity

The compound 4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This document reviews its biological activity based on various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety, a pyrrolidinone core, and various substituents that influence its biological properties. The molecular formula is C31H33N3O6S2C_{31}H_{33}N_3O_6S^2 with a molecular weight of 607.74 g/mol .

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance:

  • In vitro Studies : The compound exhibited significant antiproliferative effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung adenocarcinoma), with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via the mitochondrial pathway. Specifically, it has been shown to activate BAX, a pro-apoptotic member of the BCL-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death .

Anticonvulsant Activity

The compound's structural characteristics suggest potential anticonvulsant properties:

  • Animal Models : In studies using the pentylenetetrazol (PTZ) model, similar thiazole-containing compounds demonstrated significant anticonvulsant effects with median effective doses (ED50) lower than traditional anticonvulsants like ethosuximide .

Antimicrobial Activity

Research has indicated that thiazole derivatives possess antimicrobial properties:

  • In vitro Testing : Compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

Structural FeatureInfluence on Activity
Thiazole RingEssential for cytotoxicity and antimicrobial action
Morpholine SubstituentEnhances bioavailability and solubility
Ethoxyphenyl GroupContributes to anticancer activity through hydrophobic interactions

The presence of electron-donating groups in the phenyl ring has been correlated with increased potency against cancer cell lines .

Case Studies

  • Evren et al. (2019) : Investigated novel thiazole derivatives for anticancer activity against NIH/3T3 mouse embryoblast and A549 cells. Compound 19 showed strong selectivity with promising IC50 values .
  • Recent Advances in Pyrrole Derivatives : A study highlighted that pyrrole-based compounds similar to this thiazole derivative exhibited significant antimycobacterial activity, suggesting a broader spectrum of biological potential .

Chemical Reactions Analysis

Hydroxyl Group (-OH) Reactivity

The 3-hydroxy group on the pyrrol-2-one ring participates in hydrogen bonding and can undergo typical alcohol reactions:

Reaction Type Reagents/Conditions Product Notes
Esterification Acetic anhydride, H<sup>+</sup>3-acetoxy derivativeMild conditions preserve lactam stability .
Oxidation PCC (pyridinium chlorochromate)3-keto-pyrrol-2-oneLimited due to steric hindrance .
Protection TBDMS-Cl (silylation)Silyl-protected hydroxy groupEnhances solubility for further modifications .

Thiazole-5-carbonyl Reactivity

The thiazole-linked carbonyl group is electrophilic, enabling nucleophilic substitutions:

Reaction Type Reagents/Conditions Product Notes
Amide Formation NH<sub>3</sub> or aminesThiazole-5-carboxamideCommon in drug derivatization .
Ester Exchange ROH, H<sub>2</sub>SO<sub>4</sub>Thiazole-5-carboxylate esterRequires acidic catalysis .
Reduction LiAlH<sub>4</sub>Thiazole-5-hydroxymethylRare due to competing lactam reduction .

Morpholinopropyl Chain Reactivity

The tertiary amine in the morpholine ring and the propyl linker enable alkylation and protonation:

Reaction Type Reagents/Conditions Product Notes
Quaternary Salt Formation Methyl iodideN-methylmorpholinium iodideEnhances water solubility .
Acylation Acetyl chlorideN-acetylmorpholineStabilizes the amine for further reactions .
Oxidation mCPBA (meta-chloroperbenzoic acid)Morpholine N-oxideAlters electronic properties .

3-Ethoxyphenyl Group Reactivity

The ethoxy-substituted phenyl ring undergoes electrophilic aromatic substitution (EAS):

Reaction Type Reagents/Conditions Product Notes
Nitration HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>3-ethoxy-4-nitrophenylPara-directing effect of ethoxy group .
Demethylation BBr<sub>3</sub>3-hydroxyphenylYields phenolic derivatives .
Sulfonation H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>3-ethoxy-4-sulfophenylEnhances hydrophilicity .

Pyrrol-2-one Lactam Reactivity

The lactam ring is stable under mild conditions but reacts under strong acids/bases:

Reaction Type Reagents/Conditions Product Notes
Ring-Opening HCl (6M), refluxLinear amideIrreversible under harsh conditions .
Alkylation NaH, alkyl halideN-alkylated pyrrolidonePreserves ring structure .

Key Findings from Structural Analogs

  • Thiazole Derivatives : Compounds with thiazole-5-carbonyl groups (e.g., PubChem CID 6539287 ) show preferential amidation over esterification due to electronic effects.

  • Morpholine Substitutents : Morpholine-propyl chains (e.g., DrugBank entry AF-710B ) enhance solubility and modulate pharmacokinetics via quaternization.

  • Ethoxyphenyl Groups : Electrophilic substitution on ethoxyphenyl rings (e.g., Ryvu compound 124 ) favors para-substitution due to steric and electronic factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds are compared to Compound X based on substituents, molecular topology, and synthetic strategies:

Compound ID Core Structure Key Substituents Molecular Weight (Da) Notable Features Reference
Compound X 2,5-dihydro-1H-pyrrol-2-one 2,4-dimethylthiazole-5-carbonyl, 3-ethoxyphenyl, 3-hydroxy, morpholinylpropyl 485.60 Planar conformation except for the perpendicular fluorophenyl group in analogues .
Compound 4 () Thiazole-pyrazole hybrid 4-chlorophenyl, 4-fluorophenyl-triazolyl Not reported Isostructural with Compound 5 ; triclinic symmetry, two independent molecules in asymmetric unit.
Compound 5 () Thiazole-pyrazole hybrid 4-fluorophenyl, 4-fluorophenyl-triazolyl Not reported Identical crystal packing to Compound 4 but with halogen adjustments (Cl → F).
Compound 4 () Pyrimidine-carbonitrile 4-methylthiazole, morpholinosulfonylphenyl Not reported Synthesized via condensation of acrylonitrile and guanidine derivatives.
Example 76 () Pyrazolo-pyrimidine-chromenone 5-(morpholinomethyl)thiophen-2-yl, 3-fluorophenyl 531.3 (M++1) Contains morpholine and fluorophenyl groups; likely optimized for kinase inhibition.

Key Observations

Core Structure Diversity :

  • Compound X features a pyrrol-2-one core, whereas analogues in and utilize thiazole-pyrazole or pyrazolo-pyrimidine scaffolds. These differences influence conformational flexibility and electronic properties. For example, the planar thiazole-pyrazole hybrids in exhibit two independent molecules per asymmetric unit, enabling unique crystal packing .

Substituent Effects: The 3-ethoxyphenyl group in Compound X contrasts with the fluorophenyl substituents in and . Fluorine atoms enhance metabolic stability and binding affinity in drug-like molecules, whereas ethoxy groups may improve lipophilicity . The morpholinylpropyl chain in Compound X is structurally distinct from the morpholinosulfonyl group in . Sulfonyl groups often enhance hydrogen bonding but may reduce membrane permeability compared to alkyl-linked morpholine .

The pyrimidine-carbonitrile in was synthesized via condensation reactions, highlighting the versatility of guanidine intermediates in heterocycle formation .

Crystallographic and Computational Tools: Structures in and were solved using SHELX-based refinement, a widely trusted method for small-molecule crystallography .

Functional Implications

While biological data for Compound X is absent, structural parallels to known bioactive molecules suggest hypotheses:

  • The morpholine moiety may enhance solubility and act as a hydrogen-bond acceptor, similar to its role in kinase inhibitors (e.g., Example 76 in ) .
  • The thiazole-carbonyl group could mimic ATP-binding motifs in enzyme targets, as seen in pyrimidine-carbonitrile derivatives () .

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